The compound (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-((4-methyl-1-piperazinyl)methyl)- is a member of the thienopyrimidine class of organic compounds. Thienopyrimidines are characterized by the presence of a thiophene ring fused to a pyrimidine ring. This specific compound is recognized for its potential therapeutic applications, although it is not yet approved for clinical use. It has been identified under DrugBank ID DB08777 and has an average molecular weight of approximately 206.264 g/mol with the chemical formula .
This compound is classified within the broader category of heterocyclic compounds, specifically as an organoheterocyclic compound. It is further categorized as a thienopyrimidine, which highlights its structural features that include both sulfur and nitrogen atoms in its cyclic framework . The compound's structural complexity allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one can be approached through several methods:
The molecular structure of (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one features a fused bicyclic system consisting of a thiophene and a pyrimidine ring. The compound's structure can be represented by the following identifiers:
The structure indicates that the compound contains multiple functional groups including carbonyl (C=O) and nitrogen functionalities that contribute to its biological activity .
The reactivity of (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one can be attributed to its functional groups, particularly the carbonyl group which can undergo nucleophilic addition reactions. The synthesis often involves reactions with aldehydes or other electrophiles to form various derivatives .
In laboratory settings, reactions are typically characterized using techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy to confirm product formation and purity .
The mechanism of action for (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one has been studied primarily in relation to its potential effects on cellular processes such as replication stress response. It has been shown to reduce replication stress by activating specific checkpoints in the cell cycle through phosphorylation events involving serine/threonine-protein kinase Chk1 . This action promotes the stabilization of proteins involved in cell cycle regulation, indicating its potential role in cancer therapeutics.
The physical properties of (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one include:
Chemical properties include its solubility profile in various solvents which can influence its bioavailability and interaction with biological systems .
The primary applications of (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one lie within medicinal chemistry, particularly in the development of novel therapeutic agents targeting cancer pathways due to its ability to modulate cell cycle checkpoints. Research continues into its efficacy against various types of cancer cells, highlighting its potential as a lead compound for further drug development .
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.: 26639-00-9
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3